2,4,4-Triethyl-1,3-benzoxazine
Overview
Description
2,4,4-triethyl-4H-1,3-benzoxazine is a type of benzoxazine, a class of compounds that are products of condensation between an amine, a phenol, and formaldehyde . They are used to produce thermoset resins or thermosetting polymers .
Synthesis Analysis
Benzoxazines, including 2,4,4-triethyl-4H-1,3-benzoxazine, can be synthesized by a one-pot process by heating an aromatic amine, a phenol, and formaldehyde . High-molecular-weight benzoxazines were synthesized by Mannich condensation with various combinations of bisphenols and diamines .Molecular Structure Analysis
The systematic IUPAC name of the prototypical unsubstitified monomer is 3,4-dihydro-3-phenyl-2H-1,3-benzoxazine . Benzoxazines are products of condensation between an amine, a phenol, and formaldehyde, used to produce thermoset resins or thermosetting polymer .Chemical Reactions Analysis
Benzoxazines undergo an intriguing thermal reaction leading to classical benzoxazines and chloroalkanes, which is the first step of transformation before polymerization . The cyclization occurs via deprotonation of the benzylic position of the directing group to produce a 2-azallyl anion intermediate, which is oxidized to the corresponding 2-azaallyl radical before the C-O bond formation event .Physical and Chemical Properties Analysis
Polybenzoxazines, derived from benzoxazines, are a class of halogen-free high-performance polymers . They possess advantageous properties associated with traditional phenolic resins, such as good thermal and flame-retardant properties . In addition, polybenzoxazines have other properties that are not found in traditional phenolic resins, such as excellent dimensional stability, low water absorption, low dielectric constants, and low surface free energy .Mechanism of Action
Future Directions
Benzoxazines and benzoxazepines are well-known pharmacophores in pharmaceutical chemistry, which are of significant interest and have been extensively studied because of their promising activity against various diseases including their wide range of anticancer activity . The synthesis of 2H-1,3-benzoxazines from imino-pyridines substrates using Copper, H2O2, and NEt3 has been described, and mechanistic studies suggest that cyclization occurred via the formation of 2-azallyl intermediates .
Properties
IUPAC Name |
2,4,4-triethyl-1,3-benzoxazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-4-13-15-14(5-2,6-3)11-9-7-8-10-12(11)16-13/h7-10H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZUWTXHEJCCSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(C2=CC=CC=C2O1)(CC)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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